Cas no 638218-70-9 (Methyl 6-hydroxy-2-methylbenzofuran-3-carboxylate)

Methyl 6-hydroxy-2-methylbenzofuran-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-hydroxy-2-methylbenzofuran-3-carboxylate
- Methyl 6-hydroxy-2-methyl-1-benzofuran-3-carboxylate
- methyl 6-hydroxy-2-methyl-benzofuran-3-carboxylate
- SCHEMBL2084303
- DTXSID40622866
- ODAVTXGNQNWWJZ-UHFFFAOYSA-N
- 638218-70-9
- Methyl6-hydroxy-2-methylbenzofuran-3-carboxylate
- 6-hydroxy-2-methyl-benzofuran-3-carboxylic acid methyl ester
- DB-298055
- 3-Benzofurancarboxylic acid, 6-hydroxy-2-methyl-, methyl ester
-
- MDL: MFCD16876266
- インチ: InChI=1S/C11H10O4/c1-6-10(11(13)14-2)8-4-3-7(12)5-9(8)15-6/h3-5,12H,1-2H3
- InChIKey: ODAVTXGNQNWWJZ-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C2=C(C=C(C=C2)O)O1)C(=O)OC
計算された属性
- せいみつぶんしりょう: 206.05790880g/mol
- どういたいしつりょう: 206.05790880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
Methyl 6-hydroxy-2-methylbenzofuran-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019099091-1g |
Methyl 6-hydroxy-2-methylbenzofuran-3-carboxylate |
638218-70-9 | 95% | 1g |
$400.00 | 2023-09-01 | |
Chemenu | CM153473-1g |
methyl 6-hydroxy-2-methylbenzofuran-3-carboxylate |
638218-70-9 | 95% | 1g |
$*** | 2023-05-30 |
Methyl 6-hydroxy-2-methylbenzofuran-3-carboxylate 関連文献
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
Methyl 6-hydroxy-2-methylbenzofuran-3-carboxylateに関する追加情報
Methyl 6-hydroxy-2-methylbenzofuran-3-carboxylate (CAS No. 638218-70-9): A Comprehensive Overview
Methyl 6-hydroxy-2-methylbenzofuran-3-carboxylate (CAS No. 638218-70-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, characterized by its unique benzofuran core structure, possesses a variety of potential applications, particularly in the development of bioactive molecules and drug candidates. The detailed exploration of its chemical properties, synthetic pathways, and emerging applications in medicinal chemistry provides a comprehensive understanding of its significance.
The molecular structure of Methyl 6-hydroxy-2-methylbenzofuran-3-carboxylate features a benzofuran ring system substituted with a hydroxyl group at the 6-position and a methyl group at the 2-position, coupled with a carboxylate ester moiety at the 3-position. This arrangement contributes to its distinct reactivity and interaction capabilities with biological targets. The presence of both hydroxyl and methyl groups enhances its potential as a scaffold for further derivatization, making it a valuable building block in the synthesis of more complex pharmacophores.
In recent years, there has been growing interest in exploring the pharmacological potential of benzofuran derivatives. Studies have demonstrated that compounds featuring this core structure exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The hydroxyl group in particular plays a crucial role in modulating these activities by facilitating hydrogen bonding interactions with biological targets. Furthermore, the ester functionality at the 3-position provides a versatile handle for chemical modifications, enabling the design of novel analogs with enhanced potency and selectivity.
One of the most compelling aspects of Methyl 6-hydroxy-2-methylbenzofuran-3-carboxylate is its utility as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel drug candidates targeting various therapeutic areas. For instance, derivatives of this compound have shown promise in inhibiting key enzymes involved in cancer progression, such as kinases and proteases. The ability to modify different functional groups on the benzofuran core allows for fine-tuning of biological activity, making it an indispensable tool in medicinal chemistry.
The synthetic pathways for preparing Methyl 6-hydroxy-2-methylbenzofuran-3-carboxylate are well-documented and have been optimized for efficiency and scalability. Common synthetic routes involve multi-step organic transformations, starting from readily available aromatic precursors. These methods often include cyclization reactions to form the benzofuran ring system, followed by functional group interconversions to introduce the hydroxyl and ester moieties. Advances in synthetic methodologies have further streamlined these processes, making it feasible to produce this compound in larger quantities for research and development purposes.
Recent studies have also highlighted the importance of understanding the metabolic fate of benzofuran derivatives. Pharmacokinetic studies indicate that compounds like Methyl 6-hydroxy-2-methylbenzofuran-3-carboxylate are metabolized through various pathways, including oxidation and conjugation reactions. These metabolic processes can significantly influence their bioavailability and therapeutic efficacy. By elucidating these pathways, researchers can design molecules with improved pharmacokinetic profiles, enhancing their potential as viable drug candidates.
The role of computational chemistry in studying Methyl 6-hydroxy-2-methylbenzofuran-3-carboxylate cannot be overstated. Advanced computational techniques, such as molecular modeling and quantum mechanics simulations, have provided valuable insights into its interactions with biological targets. These studies help predict binding affinities and identify key residues involved in receptor binding. By integrating computational data with experimental findings, researchers can accelerate the discovery process and optimize lead compounds for clinical development.
In conclusion, Methyl 6-hydroxy-2-methylbenzofuran-3-carboxylate (CAS No. 638218-70-9) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and potential applications. Its unique benzofuran core offers a rich framework for designing bioactive molecules with diverse therapeutic effects. As research continues to uncover new synthetic strategies and pharmacological properties, this compound is poised to play an increasingly important role in drug discovery and development.
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